molecular formula C20H23ClN2O2 B1663207 YM-46303

YM-46303

Cat. No.: B1663207
M. Wt: 358.9 g/mol
InChI Key: ZUBLNWRGQSNWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YM-46303 is a selective and potent muscarinic receptor antagonist that exhibits high affinity for the M3 receptor. It is primarily used in scientific research to study bradycardia in medullary rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

YM-46303 is synthesized through a series of chemical reactions involving quinuclidinyl heteroarylcarbamate derivatives. The synthesis involves the formation of biphenylylcarbamate derivatives, which are then subjected to various reaction conditions to achieve the desired compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

YM-46303 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used for further research and development .

Scientific Research Applications

YM-46303 has a wide range of scientific research applications, including:

    Chemistry: Used to study the properties and reactions of muscarinic receptor antagonists.

    Biology: Used to investigate the effects of muscarinic receptor antagonists on biological systems.

    Medicine: Potential therapeutic applications for conditions such as urinary incontinence and bradycardia.

    Industry: Used in the development of new pharmaceuticals and chemical products

Mechanism of Action

YM-46303 exerts its effects by selectively binding to the M3 receptor, thereby inhibiting its activity. This leads to a reduction in bladder pressure and salivary secretion, making it useful for the treatment of urinary urge incontinence. The molecular targets involved include the M1 and M3 receptors, with a higher affinity for the M3 receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YM-46303 is unique in its high selectivity for the M3 receptor over the M2 receptor, making it more effective and with fewer side effects compared to other similar compounds .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBLNWRGQSNWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.